REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1C=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:5]=1C(O)=O.S(OC)(O[CH3:20])(=O)=O.[C:23]([O:26][CH2:27]C)(=[O:25])[CH3:24]>>[CH3:27][O:26][C:23](=[O:25])[C:24]1[CH:11]=[C:10]([N+:13]([O-:15])=[O:14])[CH:9]=[CH:5][C:4]=1[O:3][CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solid was washed twice with hexane
|
Type
|
CUSTOM
|
Details
|
decanted (under nitrogen)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
was washed with 400 ml of 0.75 M aqueous sodium hydroxide (NaOH) solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |